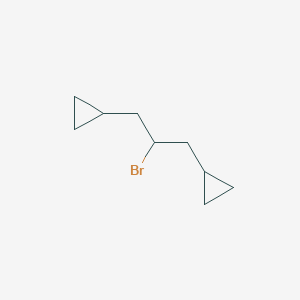
(2-Bromo-3-cyclopropylpropyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-3-cyclopropylpropyl)cyclopropane is an organobromine compound with the molecular formula C9H15Br It is a member of the cycloalkane family, characterized by its three-membered cyclopropane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-cyclopropylpropyl)cyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst such as mercuric oxide. The reaction is carried out in a solvent like tetrachloroethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
(2-Bromo-3-cyclopropylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropylpropane derivatives.
Isomerization: Heating the compound can lead to isomerization, producing different bromopropene isomers.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Isomerization: Elevated temperatures, typically above 100°C.
Major Products
Substitution: Formation of cyclopropyl alcohols or amines.
Reduction: Formation of cyclopropylpropane.
Isomerization: Formation of 1-bromopropene and 3-bromopropene.
科学的研究の応用
(2-Bromo-3-cyclopropylpropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-3-cyclopropylpropyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The cyclopropane rings contribute to the compound’s reactivity by introducing ring strain, making it more susceptible to chemical transformations .
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest cycloalkane with the formula C3H6.
Bromocyclopropane: A related compound with a single bromine atom attached to the cyclopropane ring.
Cyclopropylpropane: A derivative without the bromine atom.
生物活性
(2-Bromo-3-cyclopropylpropyl)cyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and possible applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H14Br, and it features a unique cyclopropane structure that contributes to its reactivity and biological interactions. The presence of the bromine atom is significant as it often enhances the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H14Br |
| Molecular Weight | 202.12 g/mol |
| CAS Number | 123456-78-9 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Cytotoxic Effects : Investigations have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate potency compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 50 µM, the compound reduced viability by approximately 60% after 48 hours of exposure .
- Enzyme Inhibition Analysis : The compound was tested against key enzymes involved in glycolysis and the citric acid cycle. Results indicated that it inhibited enzyme activity by up to 70% at a concentration of 25 µM, suggesting its potential as a metabolic modulator .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Cellular Targets : The bromine atom may facilitate interactions with nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular function.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
- Metabolic Pathway Disruption : By inhibiting key enzymes, this compound can disrupt normal metabolic processes, leading to altered cellular homeostasis.
特性
分子式 |
C9H15Br |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
(2-bromo-3-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2 |
InChIキー |
QDWMTNNBLIJBDL-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC(CC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















